molecular formula C12H10N2O3 B044701 4-Nitro-2-phenoxyaniline CAS No. 5422-92-4

4-Nitro-2-phenoxyaniline

Cat. No.: B044701
CAS No.: 5422-92-4
M. Wt: 230.22 g/mol
InChI Key: CGQKBVHAWXBMCL-UHFFFAOYSA-N
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Description

4-Nitro-2-phenoxyaniline is an organic compound with the molecular formula C12H10N2O3. It is known for its role as an impurity in the synthesis of the non-steroidal anti-inflammatory drug nimesulide . This compound is characterized by a nitro group (-NO2) and a phenoxy group (-O-Ph) attached to an aniline moiety, making it a significant intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-2-phenoxyaniline can be synthesized through several methods. One common approach involves the nitration of 2-phenoxyaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-2-phenoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: As an impurity in nimesulide, it is crucial for quality control and safety assessments of the drug.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-nitro-2-phenoxyaniline involves its interaction with specific molecular targets. For instance, in the context of nimesulide synthesis, it acts as an intermediate that undergoes further chemical transformations. The nitro group can participate in redox reactions, while the phenoxy group can engage in various substitution reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both nitro and phenoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its role as an impurity in nimesulide also highlights its importance in pharmaceutical quality control .

Properties

IUPAC Name

4-nitro-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQKBVHAWXBMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278975
Record name 4-nitro-2-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-92-4
Record name 4-Nitro-2-phenoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-2-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-2-PHENOXYANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Nitro-2-phenoxyaniline in pharmaceutical research?

A1: this compound (4N2PA) is identified as a potential impurity in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug [, ]. While not directly a drug itself, understanding its presence and detection in pharmaceutical formulations is crucial for quality control and assurance.

Q2: How can this compound be detected in Nimesulide formulations?

A2: Researchers have developed a spectrophotometric method for detecting 4N2PA in Nimesulide formulations [, ]. This method involves diazotization of 4N2PA followed by coupling with 8-hydroxyquinoline, resulting in a color change that can be measured spectrophotometrically. This provides a sensitive and specific way to quantify even minute amounts of this impurity.

Q3: What is the molecular structure of this compound and its key characteristics?

A3: this compound consists of two aromatic rings linked by an oxygen atom in a synperiplanar conformation []. The dihedral angle between the rings is 71.40 (12)°. Crystallographic analysis reveals that molecules of 4N2PA interact through intermolecular N—H⋯O hydrogen bonds in its solid state [].

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